3,3-Dimethylpiperidin-4-one hydrochloride
Overview
Description
3,3-Dimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
3,3-Dimethylpiperidin-4-one hydrochloride is typically synthesized by reacting 3,3-dimethylpiperidine with a ketone or aldehyde. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,3-Dimethylpiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 3,3-dimethylpiperidin-4-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-Dimethylpiperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism by which 3,3-dimethylpiperidin-4-one hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to produce desired therapeutic effects .
Comparison with Similar Compounds
3,3-Dimethylpiperidin-4-one hydrochloride can be compared with other similar compounds, such as:
3-Methylpiperidin-4-one hydrochloride: This compound has a similar structure but with one less methyl group, which can affect its reactivity and applications.
3,5-Dimethylpiperidin-4-ol hydrochloride: This compound has an additional hydroxyl group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
3,3-dimethylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXZGNFWDQKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724113 | |
Record name | 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648921-37-3 | |
Record name | 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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